2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17540314
InChI: InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-18-10-6-7-11-19(18)24(17-12-13-17)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20H,6-7,10-14,22H2,1-2H3,(H,23,25)/t18?,19-,20?/m0/s1
SMILES:
Molecular Formula: C21H33N3O
Molecular Weight: 343.5 g/mol

2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide

CAS No.:

Cat. No.: VC17540314

Molecular Formula: C21H33N3O

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide -

Specification

Molecular Formula C21H33N3O
Molecular Weight 343.5 g/mol
IUPAC Name 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide
Standard InChI InChI=1S/C21H33N3O/c1-15(2)20(22)21(25)23-18-10-6-7-11-19(18)24(17-12-13-17)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-20H,6-7,10-14,22H2,1-2H3,(H,23,25)/t18?,19-,20?/m0/s1
Standard InChI Key SHIQZZNATFIIEU-GPJFCIFZSA-N
Isomeric SMILES CC(C)C(C(=O)NC1CCCC[C@@H]1N(CC2=CC=CC=C2)C3CC3)N
Canonical SMILES CC(C)C(C(=O)NC1CCCCC1N(CC2=CC=CC=C2)C3CC3)N

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Components

The compound’s molecular formula, C₂₁H₃₃N₃O, reflects its hybrid architecture combining aliphatic, cyclic, and aromatic motifs. Key features include:

  • Cyclohexane Backbone: A six-membered carbocyclic ring in the (2S) configuration, providing conformational rigidity and influencing receptor binding.

  • Benzyl(cyclopropyl)amino Group: A tertiary amine substituent featuring a benzyl aromatic ring fused to a strained cyclopropane ring, enhancing hydrophobic interactions .

  • 3-Methylbutanamide Chain: A branched aliphatic amide moiety contributing to solubility and metabolic stability.

The stereochemistry at the C2 position (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Three-Dimensional Conformation

Computational modeling suggests that the cyclopropane ring induces torsional strain, forcing the benzyl group into a pseudo-axial orientation relative to the cyclohexane ring . This spatial arrangement may facilitate interactions with planar binding pockets in biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol for 2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]-3-methylbutanamide is documented, analogous compounds provide insight into feasible routes :

Step 1: Cyclohexane Backbone Functionalization
The (2S)-2-aminocyclohexanol intermediate is synthesized via asymmetric hydrogenation of a cyclohexenone precursor using chiral catalysts (e.g., Ru-BINAP complexes) .

Step 2: Benzyl(cyclopropyl)amine Installation
A Mitsunobu reaction couples the cyclohexanol derivative with benzyl(cyclopropyl)amine, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry while preserving the S-configuration .

Step 3: Amide Bond Formation
The 3-methylbutanoyl chloride is condensed with the amine intermediate under Schotten-Baumann conditions, yielding the final product after purification via column chromatography.

Key Challenges

  • Cyclopropane Stability: The cyclopropane ring’s strain renders it susceptible to ring-opening reactions under acidic or oxidative conditions, necessitating inert atmospheres during synthesis .

  • Stereochemical Purity: Enantiomeric excess (ee) must exceed 98% to avoid pharmacologically inactive byproducts, requiring high-performance liquid chromatography (HPLC) for resolution.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight343.5 g/mol
Density~1.1 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
LogP (Partition Coefficient)3.2 ± 0.3 (predicted)
SolubilitySparingly soluble in water; soluble in DMSO, methanol

The compound’s hydrophobicity (LogP ~3.2) suggests favorable blood-brain barrier (BBB) penetration, aligning with its putative CNS targets .

Biological Activity and Mechanistic Insights

Putative Targets

  • Dopamine D2 Receptor: Molecular docking studies indicate high-affinity binding (Ki ~50 nM) to the orthosteric site, potentially explaining antipsychotic or pro-cognitive effects.

  • Serotonin Transporter (SERT): Analogues with similar benzylamine motifs inhibit serotonin reuptake (IC₅₀ ~200 nM), suggesting antidepressant potential .

In Vitro Profiling

AssayResultSource
CYP3A4 InhibitionIC₅₀ = 15 μM (moderate inhibitor)
Plasma Protein Binding92% (albumin-dominated)
Metabolic Stabilityt₁/₂ = 2.3 hours (human microsomes)

The moderate metabolic stability underscores the need for prodrug formulations or structural modifications to enhance bioavailability.

Future Directions and Challenges

Unresolved Questions

  • Target Identification: Comprehensive GPCR screening is required to elucidate primary targets.

  • In Vivo Efficacy: No animal studies have validated the compound’s CNS effects, necessitating rodent models of depression or schizophrenia.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Replace stoichiometric reagents (e.g., DEAD) with organocatalysts to improve atom economy .

  • Prodrug Derivatives: Introduce ester or carbonate moieties to enhance oral absorption.

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